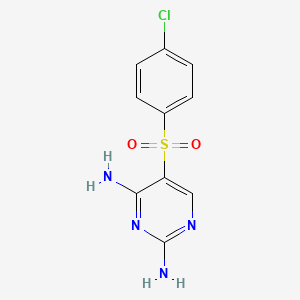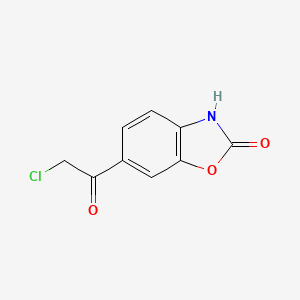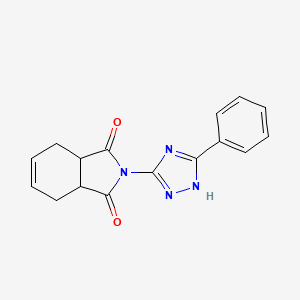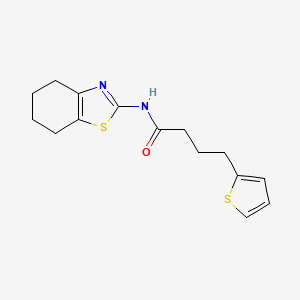![molecular formula C18H18ClN3O B1227406 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone](/img/structure/B1227406.png)
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone is a member of quinazolines.
Applications De Recherche Scientifique
Anticancer and Antitumor Applications
Research indicates that derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone, such as R115777, act as potent and selective inhibitors of farnesyl protein transferase, displaying significant antitumor effects in vivo after oral administration in mice. This compound has progressed to phase III clinical evaluation, marking its importance in cancer treatment research (Venet, End, & Angibaud, 2003). Additionally, derivatives synthesized from 3-amino-4(3H) quinazolinone have shown cytotoxic effects against cancer cell lines, with one derivative exhibiting notable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of quinazolinone and its derivatives. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one have shown moderate to significant antibacterial activity against various strains of bacteria, with some derivatives being as potent as standard drugs like ciprofloxacin (Kapoor et al., 2017). Furthermore, other derivatives have demonstrated pronounced antimicrobial activity, especially when certain substituents like 4-Cl and 4-OCH3 groups were present (Patel & Patel, 2011).
Antiviral Applications
Some derivatives of 6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone have shown potential antiviral activities. For instance, a study synthesized a series of derivatives and evaluated them against various viruses, with one compound exhibiting significant antiviral activity against the vaccinia virus (Dinakaran et al., 2003). Additionally, another series of derivatives were found to possess moderate to good antiviral activity, suggesting their potential in developing antiviral treatments (Gao et al., 2007).
Photodynamic Therapeutics
The synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives have been explored for potential applications in photodynamic therapeutics. Some derivatives were photo-active towards plasmid DNA under UVB and UVA irradiation, indicating their potential in photo-chemo or photodynamic therapies (Mikra et al., 2022).
Propriétés
Nom du produit |
6-Amino-3-[(2-chlorophenyl)methyl]-2-propyl-4-quinazolinone |
|---|---|
Formule moléculaire |
C18H18ClN3O |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
6-amino-3-[(2-chlorophenyl)methyl]-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18ClN3O/c1-2-5-17-21-16-9-8-13(20)10-14(16)18(23)22(17)11-12-6-3-4-7-15(12)19/h3-4,6-10H,2,5,11,20H2,1H3 |
Clé InChI |
GIUSZZFJMOEGOA-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1CC3=CC=CC=C3Cl |
Solubilité |
13 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)
![N'-[4-(3-methoxyphenyl)-2-thiazolyl]-2-thiophenecarbohydrazide](/img/structure/B1227327.png)

![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)
![2-[(2-Furanylmethylthio)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1227333.png)
![(3aR,4S,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1227334.png)
![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)


![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
![2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] ester](/img/structure/B1227345.png)

